molecular formula C21H19F3N4O3S B2956213 N-((5-((2-((4-methylbenzyl)amino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-3-(trifluoromethyl)benzamide CAS No. 903347-00-2

N-((5-((2-((4-methylbenzyl)amino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-3-(trifluoromethyl)benzamide

Cat. No.: B2956213
CAS No.: 903347-00-2
M. Wt: 464.46
InChI Key: NDNZHQRRFXEOCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a benzamide derivative, which means it contains a benzene ring attached to an amide group. The amide group is further substituted with a 1,3,4-oxadiazole ring, a five-membered ring containing two nitrogen atoms and one oxygen atom. The compound also contains a trifluoromethyl group, which is a carbon atom bonded to three fluorine atoms, and a thioether linkage, which is a sulfur atom bonded to two carbon atoms .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the benzamide, 1,3,4-oxadiazole, trifluoromethyl, and thioether functional groups. These groups would contribute to the overall polarity, reactivity, and other physical and chemical properties of the compound .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar amide and 1,3,4-oxadiazole groups could increase its solubility in polar solvents, while the trifluoromethyl group could increase its lipophilicity .

Scientific Research Applications

Anticancer Activity

Research has shown that derivatives of 1,3,4-oxadiazole, which share structural similarities with the compound , have been synthesized and evaluated for their anticancer activity against several cancer cell lines. For instance, derivatives exhibited moderate to excellent activity against breast, lung, colon, and ovarian cancer cell lines, indicating their potential in cancer therapy (Ravinaik et al., 2021).

Antimicrobial Activity

Another research avenue explores the antimicrobial properties of 1,3,4-oxadiazole derivatives. These compounds were synthesized and showed moderate to good activities against various bacterial and fungal strains, highlighting their potential as antimicrobial agents (Jadhav et al., 2017).

Drug Discovery and Metabolism Studies

19F-nuclear magnetic resonance (NMR) spectroscopy has been used to study the metabolism and disposition of compounds within the 1,3,4-oxadiazole class. This research supports the selection of drug candidates by providing detailed insights into their metabolic fate, crucial for drug development processes (Monteagudo et al., 2007).

Material Science Applications

In the field of material science, aromatic polyamides containing 1,3,4-oxadiazole units have been synthesized, demonstrating good thermal stability and solubility in certain solvents. These materials can be cast into thin films, suggesting applications in electronics or as materials with specific mechanical properties (Sava et al., 2003).

Anti-inflammatory and Cyclooxygenase-2 (COX-2) Inhibition

Compounds containing the 1,3,4-oxadiazole moiety have been synthesized and evaluated for their anti-inflammatory properties. Some derivatives showed significant activity by inhibiting the cyclooxygenase-2 (COX-2) enzyme, a key target in the treatment of inflammation and pain (Puttaswamy et al., 2018).

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, some benzamide derivatives are used as inhibitors of certain enzymes, while others have antimicrobial or anticancer activity .

Future Directions

The future directions for research on this compound would depend on its biological activity and potential applications. For example, if it shows promising activity as a drug, future research could focus on optimizing its structure for better efficacy, lower toxicity, and improved pharmacokinetic properties .

Properties

IUPAC Name

N-[[5-[2-[(4-methylphenyl)methylamino]-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]-3-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19F3N4O3S/c1-13-5-7-14(8-6-13)10-25-17(29)12-32-20-28-27-18(31-20)11-26-19(30)15-3-2-4-16(9-15)21(22,23)24/h2-9H,10-12H2,1H3,(H,25,29)(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDNZHQRRFXEOCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)CSC2=NN=C(O2)CNC(=O)C3=CC(=CC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19F3N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.